molecular formula C7H8O2 B050105 Guaiacol CAS No. 8021-39-4

Guaiacol

Cat. No.: B050105
CAS No.: 8021-39-4
M. Wt: 124.14 g/mol
InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Description

Guaiacol, also known as 2-methoxyphenol, is an organic compound with the molecular formula C₇H₈O₂. It is a phenolic compound containing a methoxy functional group. This compound appears as a viscous colorless oil, although aged or impure samples are often yellowish. It occurs widely in nature and is a common product of the pyrolysis of wood . This compound is usually derived from guaiacum or wood creosote and is found in essential oils from celery seeds, tobacco leaves, orange leaves, and lemon peels .

Mechanism of Action

Target of Action

Guaiacol is a phenolic natural product that is thought to have disinfectant properties and is used as an expectorant . Its primary target in the human body is the respiratory tract, where it stimulates the production of respiratory tract fluids .

Mode of Action

This compound exerts its effects by interacting with its targets in the respiratory tract. It stimulates the production of respiratory tract fluids, thereby thinning the mucus and making it less viscous . This action helps to clear the airways, making it easier for individuals to breathe. This compound is also a potent scavenger of reactive oxygen radicals, and its radical scavenging activity may be associated with its effect on cell proliferation .

Biochemical Pathways

The this compound hydrodeoxygenation mechanism takes place through three different main pathways to form anisole, phenol, and catechol compounds: dehydroxylation (C aryl −OH), demethylation (C alkyl –O), and demethoxylation (C aryl −OCH 3) . These pathways are affected by the presence of this compound, leading to downstream effects such as the formation of these compounds.

Pharmacokinetics

In terms of absorption, this compound is rapidly absorbed in rats, being present in the blood 5 minutes after oral administration, and reaching its peak plasma concentration in about 10 minutes . Despite a short half-life of up to 60 minutes in most tissues, this compound’s curative effects can be explained by its reduction of polyglucosans in peripheral nerve, liver, and heart .

Result of Action

The molecular and cellular effects of this compound’s action include its ability to induce cell proliferation and its potent scavenging activity of reactive oxygen radicals . These actions are associated with its effects on cell proliferation. In addition, this compound has been found to exert inhibitory effects against mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum in a dose-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under environmental stress conditions such as heavy metals, salt stress, and ozone, this compound peroxidase activity has been shown to increase . Furthermore, the antifungal effects of this compound may be attributed to its capability to cause damage to the cell membrane by disrupting Ca 2+ transport channels .

Biochemical Analysis

Biochemical Properties

Biochemical assays have shown that Guaiacol lowers basal and glucose 6-phosphate–stimulated glycogen synthase (GYS) activity. This compound also increased inactivating GYS1 phosphorylation and phosphorylation of the master activator of catabolism, AMP-dependent protein kinase .

Cellular Effects

In cellular processes, this compound has been found to exert inhibitory effects against mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum in a dose-dependent manner .

Molecular Mechanism

At the molecular level, this compound’s effects can be attributed to its capability to cause damage to the cell membrane by disrupting Ca 2+ transport channels . In addition, the decreased malondialdehyde (MDA) levels and catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD) activity by this compound treatment indicate that this compound displays activity against DON production by modulating the oxidative response in F. graminearum .

Temporal Effects in Laboratory Settings

It has been observed that this compound can lower polyglucosans, a result also confirmed in APBD patient fibroblasts .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. This compound treatment in the APBD mouse model rescued grip strength and shorter lifespan .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to lower polyglucosans, formed due to glycogen-branching enzyme (GBE) deficiency .

Transport and Distribution

It is known that this compound can lower polyglucosans in peripheral nerve, liver, and heart, despite a short half-life of up to 60 minutes in most tissues .

Subcellular Localization

It is known that this compound can lower polyglucosans in peripheral nerve, liver, and heart .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guaiacol can be synthesized by the methylation of catechol (o-dihydroxybenzene) using potash and dimethyl sulfate . The reaction is as follows:

C6H4(OH)2+(CH3O)2SO2C6H4(OH)(OCH3)+HO(CH3O)SO2C_6H_4(OH)_2 + (CH_3O)_2SO_2 → C_6H_4(OH)(OCH_3) + HO(CH_3O)SO_2 C6​H4​(OH)2​+(CH3​O)2​SO2​→C6​H4​(OH)(OCH3​)+HO(CH3​O)SO2​

Laboratory Methods:

Industrial Production Methods: In industrial settings, this compound is produced by the methylation of catechol using methanol and a catalyst . Another method involves the reaction of cyclohexene oxide and methyl alcohol in a fixed bed reactor with a supported solid acid catalyst, followed by dehydrogenation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Pyrogallol (1,2,3-trihydroxybenzene)
  • Eugenol (4-allyl-2-methoxyphenol)
  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Comparison: Guaiacol is unique among these compounds due to its methoxy functional group, which imparts distinct chemical properties and reactivity. For example, while catechol and pyrogallol are more prone to oxidation, this compound’s methoxy group provides some resistance to oxidation . Additionally, this compound’s pleasant aroma makes it valuable in the flavor and fragrance industry, unlike catechol and pyrogallol .

Properties

IUPAC Name

2-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
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InChI Key

LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1O
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Molecular Formula

C7H8O2
Record name O-METHOXYPHENOL
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Related CAS

26247-00-7
Record name Phenol, 2-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID0023113
Record name 2-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour
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Boiling Point

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C
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Flash Point

180 °F (NTP, 1992), 180 °F (open cup)
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Solubility

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol)
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Density

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140
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Vapor Density

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C
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Color/Form

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms

CAS No.

90-05-1
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Melting Point

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C
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Record name o-Methoxyphenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guaiacol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

When the temperature of the catalyst stratum reached 260° C. in Example 43 and 300° C. in Example 44, a starting compound mixture consisting of catechol and methyl alcohol in a mixing molar ratio of 1:3.44 was evaporated in an evaporator, and the resultant starting compound mixture gas was fed in a feeding rate of 10.5 g/min. together with a nitrogen gas into the reaction tube for 14 hours, to etherify catechol with methyl alcohol and to produce a dihydric phenol compound monoalkylether, i.e., guaiacol. The reaction mixture gas discharged from the reaction tube was cooled to a temperature of 40° C. The resultant liquefied product was collected from the reaction mixture.
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
8.6%

Synthesis routes and methods IV

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guaiacol
Reactant of Route 2
Guaiacol
Reactant of Route 3
Guaiacol
Reactant of Route 4
Guaiacol
Reactant of Route 5
Guaiacol
Reactant of Route 6
Guaiacol

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